2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound features a trifluoromethoxy group, which can impart unique chemical properties, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or copper-based catalysts
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving:
Purification: Crystallization or chromatography
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative
Reduction: Formation of the corresponding alcohol
Substitution: Nucleophilic substitution reactions at the boron center
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents or organolithium compounds
Major Products
Oxidation: Phenol derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted boronic esters
Scientific Research Applications
2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs for neutron capture therapy.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The trifluoromethoxy group enhances its reactivity and stability, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved include:
Formation of carbon-carbon bonds: Through Suzuki-Miyaura cross-coupling reactions
Interaction with biological molecules: Potential use in drug delivery and therapeutic applications
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacol boronic esters
- Trifluoromethoxyphenylboronic acid
Uniqueness
2-(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance its reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H20BF3O5 |
---|---|
Molecular Weight |
348.12 g/mol |
IUPAC Name |
2-[2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BF3O5/c1-13(2)14(3,4)24-16(23-13)11-7-6-10(22-15(17,18)19)8-12(11)21-9-20-5/h6-8H,9H2,1-5H3 |
InChI Key |
MIQHDYPBJOOVEN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)OCOC |
Origin of Product |
United States |
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